3-Bromopropyl pyrrolidine-1-carboxylate
Description
Properties
CAS No. |
823226-20-6 |
|---|---|
Molecular Formula |
C8H14BrNO2 |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
3-bromopropyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H14BrNO2/c9-4-3-7-12-8(11)10-5-1-2-6-10/h1-7H2 |
InChI Key |
UPMBXDNVHFRRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OCCCBr |
Origin of Product |
United States |
Preparation Methods
Carboxylation of Pyrrolidine
Pyrrolidine reacts with 3-bromopropyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA), to form the target compound. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carboxylate ester.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (20–25°C)
- Molar Ratio: Pyrrolidine : 3-bromopropyl chloroformate : TEA = 1 : 1.1 : 1.2
- Time: 4–6 hours
Mechanistic Insights:
The base (TEA) neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Kinetic studies suggest that the reaction follows second-order kinetics, with rate dependence on both pyrrolidine and chloroformate concentrations.
Purification and Characterization
Post-reaction, the crude product is washed with aqueous solutions (5% HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved via flash column chromatography using a hexane/ethyl acetate gradient (7:3 to 1:1 v/v), yielding this compound as a colorless oil in 75–85% purity.
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 3.60–3.45 (m, 4H, pyrrolidine N–CH₂), 3.40 (t, J = 6.4 Hz, 2H, Br–CH₂), 2.85–2.70 (m, 2H, COO–CH₂), 1.95–1.80 (m, 4H, pyrrolidine ring), 1.75–1.60 (m, 2H, CH₂–CH₂–Br).
- ESI-MS: m/z 236.1 [M+H]⁺ (calculated for C₈H₁₄BrNO₂: 236.02).
Industrial Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and waste reduction. Continuous flow chemistry has emerged as a superior alternative to batch processes for large-scale production.
Continuous Flow Synthesis
In a typical setup, pyrrolidine and 3-bromopropyl chloroformate are pumped separately into a microreactor at controlled flow rates (10–20 mL/min). The reaction occurs within a residence time of 5–10 minutes at 25°C, achieving >90% conversion. Key advantages include:
- Enhanced Heat Transfer: Mitigates exothermicity-related side reactions.
- Reduced Solvent Use: 40–50% lower solvent consumption compared to batch methods.
- Yield: 88–92% with >98% purity by HPLC.
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 mL |
| Flow Rate | 15 mL/min |
| Temperature | 25°C |
| Pressure | 1.5 bar |
| Residence Time | 8 minutes |
Waste Management Strategies
Industrial protocols incorporate solvent recovery systems to minimize environmental impact. For example, DCM is reclaimed via distillation and reused in subsequent batches, reducing raw material costs by 30%.
Alternative Synthetic Routes
Alkylation of Pyrrolidine Carboxylates
An alternative approach involves alkylating pre-formed pyrrolidine carboxylates. For instance, methyl pyrrolidine-1-carboxylate is treated with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours. This method yields the target compound in 65–70% yield but requires harsher conditions and longer reaction times.
Comparison of Methods:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Chloroformate Route | 85 | 98 | 4–6 hours |
| Alkylation Route | 70 | 95 | 12 hours |
Enzymatic Catalysis
Recent studies explore lipase-catalyzed transesterification as a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between pyrrolidine and 3-bromopropyl acetate in tert-butyl methyl ether (TBME). While yields remain modest (55–60%), this method eliminates the need for toxic chloroformates and reduces waste.
Purification and Analytical Techniques
Chromatographic Purification
Flash column chromatography remains the gold standard for laboratory-scale purification. Industrially, simulated moving bed (SMB) chromatography is employed for continuous separation, achieving throughputs of 50–100 kg/day with >99% purity.
Spectroscopic Characterization
Advanced techniques such as 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For example, HRMS analysis of the molecular ion [M+H]⁺ gives an exact mass of 236.0248 (calculated: 236.0245), confirming the molecular formula C₈H₁₄BrNO₂.
Challenges and Mitigation Strategies
Bromine Displacement
The bromopropyl group is susceptible to nucleophilic displacement, leading to byproducts. Strategies to suppress this include:
- Low-Temperature Reactions: Conducting the reaction at 0°C minimizes side reactions.
- Anhydrous Conditions: Rigorous drying of solvents and reagents prevents hydrolysis.
Scalability Issues
Batch processes face heat transfer limitations during scale-up. Adopting continuous flow systems resolves this, enabling consistent production at multi-kilogram scales.
Chemical Reactions Analysis
Types of Reactions
3-Bromopropyl pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrrolidine derivatives with various functional groups.
Oxidation: The major products are pyrrolidone derivatives.
Reduction: The major products are alcohol derivatives of pyrrolidine.
Scientific Research Applications
3-Bromopropyl pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromopropyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 3-bromopropyl pyrrolidine-1-carboxylate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Properties/Reactivity |
|---|---|---|---|---|
| This compound | Not provided | C₈H₁₄BrNO₂ | Bromopropyl, pyrrolidine carboxylate ester | Reacts in nucleophilic substitutions; ester group may undergo hydrolysis. |
| (3-Bromopropyl)-benzene | 637-59-2 | C₉H₁₁Br | Bromopropyl, benzene | Hydrophobic; participates in aromatic electrophilic substitutions. |
| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 88806-08-0 | C₇H₁₅Br₂N | Bromopropyl, pyrrolidine, HBr salt | Ionic nature enhances solubility in polar solvents; reactive in alkylation. |
| α-Acetoxy-(3-bromopropyl)benzene | Not provided | C₁₁H₁₃BrO₃ | Bromopropyl, acetoxy, benzene | Acetoxy group may hydrolyze or participate in transesterification. |
Physical Properties
Solubility :
Stability :
- Ester groups in this compound may hydrolyze under acidic or basic conditions, whereas acetoxy derivatives () are prone to hydrolysis or transesterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
